N'-(4-Tert-butylcyclohexylidene)-2-(4-chlorophenoxy)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N’-(4-Tert-butylcyclohexylidene)-2-(4-chlorophenoxy)propanohydrazide is a synthetic organic compound It is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, a chlorophenoxy group, and a propanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Tert-butylcyclohexylidene)-2-(4-chlorophenoxy)propanohydrazide typically involves the following steps:
Formation of the Cyclohexylidene Intermediate: The cyclohexylidene intermediate can be synthesized by reacting tert-butylcyclohexanone with a suitable reagent under controlled conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
Formation of the Propanohydrazide Moiety: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the propanohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such
Properties
CAS No. |
303086-82-0 |
---|---|
Molecular Formula |
C19H27ClN2O2 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-(4-chlorophenoxy)propanamide |
InChI |
InChI=1S/C19H27ClN2O2/c1-13(24-17-11-7-15(20)8-12-17)18(23)22-21-16-9-5-14(6-10-16)19(2,3)4/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,22,23) |
InChI Key |
LKMKOVYGJKLECL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN=C1CCC(CC1)C(C)(C)C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.